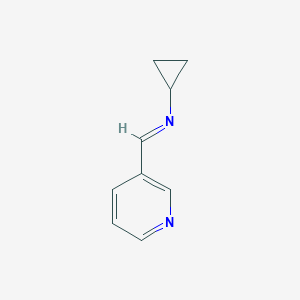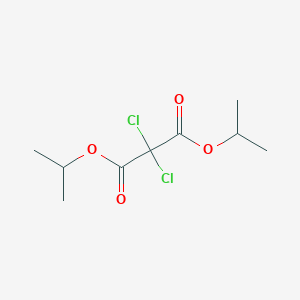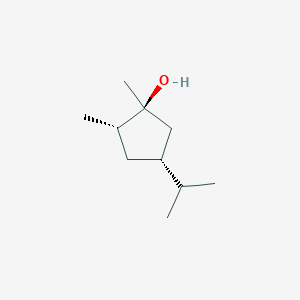
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate often involves multi-step reactions, including chloromethylation, Friedel–Crafts reactions, and condensation reactions. For example, chloromethylation of 3-furoates followed by a Friedel–Crafts reaction produces 5-aralkyl-3-furoates. These compounds can also be synthesized more conveniently by condensing the ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives that are cyclized to give furans (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate and related compounds has been elucidated through techniques like X-ray diffraction and DFT calculations. Studies provide quantitative insights into their crystal structures, highlighting the assembly via weak intermolecular interactions that contribute towards the stability of crystal packing (Dey et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives include nitration, reduction, and condensation reactions. These reactions lead to the formation of various derivatives with potential antimicrobial and antioxidant activities. For instance, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been synthesized and explored for its biological activities, demonstrating the compound's versatility (Devi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Research on derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid demonstrates their potential in generating a variety of chemical structures. The study by Maadadi, Pevzner, and Petrov (2017) explores the transformations of these derivatives under the action of bases, leading to the formation of compounds like 2-methylthioethynylfurans and bis(furyl)dithiafulvene. This highlights the versatility of furoate derivatives in synthetic chemistry, offering pathways to novel compounds with potential applications in materials science and drug development (Maadadi, Pevzner, & Petrov, 2017).
Glycosidase Inhibition
The synthesis and evaluation of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives, as reported by Moreno‐Vargas, Robina, Demange, and Vogel (2003), provide insights into the bioactivity of furoate derivatives. These compounds exhibit selective inhibitory activities against α-L-fucosidase and β-galactosidase, enzymes involved in various biological processes. This suggests potential applications of furoate derivatives in designing enzyme inhibitors for therapeutic purposes or studying enzyme mechanisms (Moreno‐Vargas et al., 2003).
Material Science and Polymer Chemistry
Copolymers containing bio-based furoate units, as investigated by Abid, Kamoun, Gharbi, and Fradet (2008), highlight another application area of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives. The study demonstrates the synthesis of copolyesters from bio-based ethyl 2-furoate and terephthalate, yielding materials with promising properties for applications in biodegradable plastics, coatings, and adhesives. This research underscores the potential of furoate derivatives in contributing to sustainable material development (Abid et al., 2008).
Corrosion Inhibition
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives have also been studied for their corrosion inhibition properties. Dohare, Ansari, Quraishi, and Obot (2017) researched pyranpyrazole derivatives, including a compound with structural similarities to ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, for their efficacy as corrosion inhibitors on mild steel. This study suggests the potential of these derivatives in industrial applications, particularly in protecting metals from corrosion, highlighting their importance in materials science and engineering (Dohare et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJSHMYFDWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372459 | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
CAS RN |
175276-71-8 | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



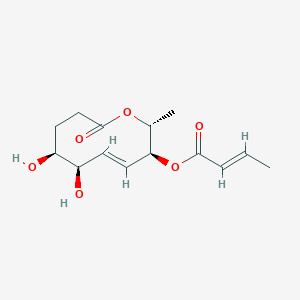
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
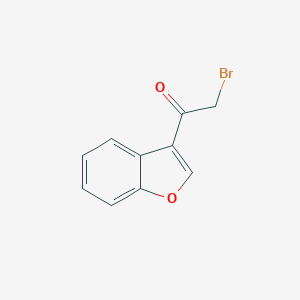
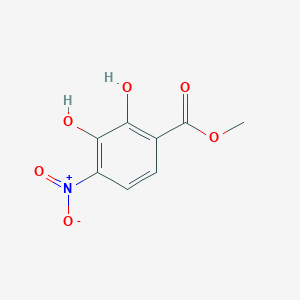
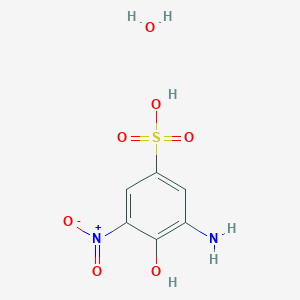

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)


